(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiophene-2-carbaldehyde under acidic conditions. The reaction is carried out in refluxing ethanol, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential anticancer activities and as an antimicrobial agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)(thiophen-2-yl)methanone involves its interaction with microbial enzymes and DNA. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
(5-Nitrofuran-2-yl)(thiophen-2-yl)methanone: Known for its antimicrobial and anticancer activities.
(5-Nitrofuran-2-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring, showing different biological activities.
(5-Nitrofuran-2-yl)(benzothiophen-2-yl)methanone: Contains a benzothiophene ring, exhibiting unique chemical properties.
Uniqueness
This compound is unique due to the combination of furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and biological applications .
Properties
CAS No. |
64258-99-7 |
---|---|
Molecular Formula |
C9H5NO4S |
Molecular Weight |
223.21 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H5NO4S/c11-9(7-2-1-5-15-7)6-3-4-8(14-6)10(12)13/h1-5H |
InChI Key |
GSORYALEGMPDFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.